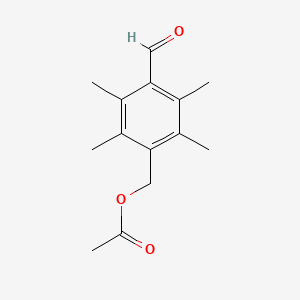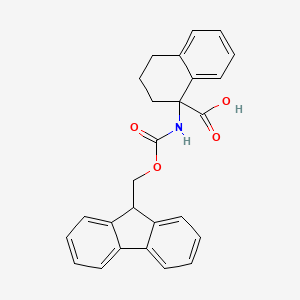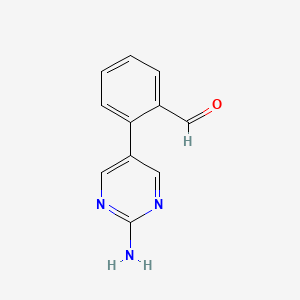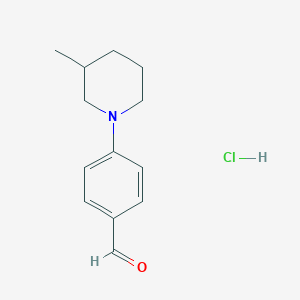
4-(3-Methyl-piperidin-1-yl)-benzaldehyde hydrochloride
説明
4-(3-Methyl-piperidin-1-yl)-benzaldehyde hydrochloride, also known as MPBH, is a chemical compound that has gained significant attention in the fields of medicinal chemistry, biochemistry, and pharmaceuticals. It is a product for proteomics research applications . The molecular formula is C13H18ClNO, and the molecular weight is 239.75 .
Molecular Structure Analysis
The molecular structure of 4-(3-Methyl-piperidin-1-yl)-benzaldehyde hydrochloride consists of 13 carbon atoms, 18 hydrogen atoms, 1 chlorine atom, and 1 nitrogen atom . The molecular weight of the compound is 239.75 .Physical And Chemical Properties Analysis
The molecular formula of 4-(3-Methyl-piperidin-1-yl)-benzaldehyde hydrochloride is C13H18ClNO, and its molecular weight is 239.75 .科学的研究の応用
In general, compounds like these are often used in the field of medicinal chemistry for drug discovery and development. They can be subjected to molecular docking studies for a better understanding of the drug-receptor interactions . These studies involve generating 2D and 3D structures of the compound, optimizing its geometry, and determining its topological, conformational characteristics and QSAR properties . The compound is then docked against targets that have been chosen based on the specific mechanism of action of the drug used in the activity screening . The score and hydrogen bonds formed with the amino acids from group interaction atoms are used to predict the binding modes, the binding affinities, and the orientation of the docked compound in the active site of the protein receptor .
In addition to molecular docking studies, these compounds could potentially be used in proteomics research . Proteomics is a large-scale study of proteins, particularly their structures and functions. This field is often used to identify potential new drug targets, understand the mechanism of action of drugs, and study the changes in protein expression in response to disease or drug treatment .
In addition to molecular docking studies and proteomics research, these compounds could potentially be used in antimicrobial activity screening . This involves testing the compound against various bacterial strains to determine its efficacy in inhibiting bacterial growth . The compound is usually dissolved in a suitable solvent and added to a culture medium containing the bacteria . The medium is then incubated, and the growth of the bacteria is monitored . The minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of the bacteria, is determined .
特性
IUPAC Name |
4-(3-methylpiperidin-1-yl)benzaldehyde;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO.ClH/c1-11-3-2-8-14(9-11)13-6-4-12(10-15)5-7-13;/h4-7,10-11H,2-3,8-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHQWZGDPZLMOKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=CC=C(C=C2)C=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Methyl-piperidin-1-yl)-benzaldehyde hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



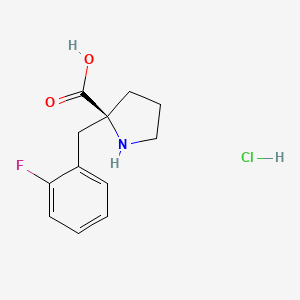
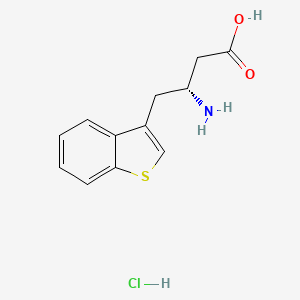

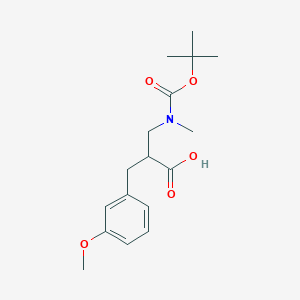
![3-{[(5-Methyl-3-thienyl)carbonyl]amino}benzoic acid](/img/structure/B1388885.png)
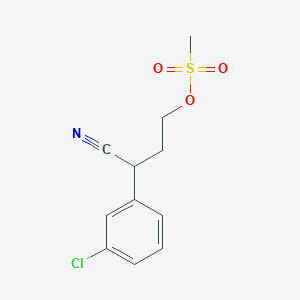
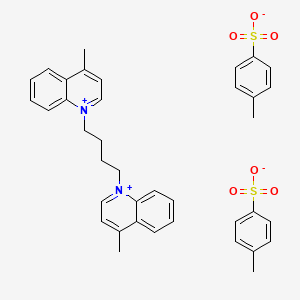
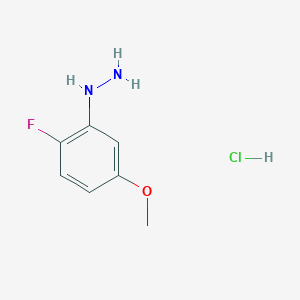
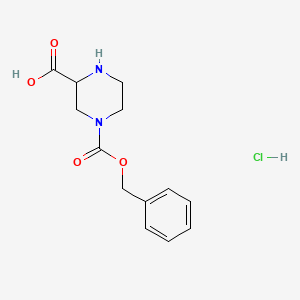
![3-(4-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1388895.png)
